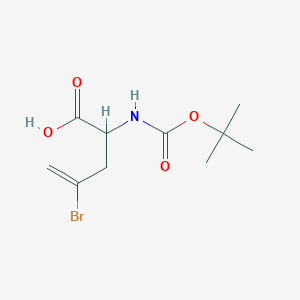

Boc-l-2-amino-4-bromo-4-pentenoicacid

Description

Role in Advanced Peptide Synthesis

The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group makes this compound particularly suitable for Boc-based solid-phase peptide synthesis (SPPS), a widely used methodology for the stepwise assembly of peptides. peptide.com The vinyl bromide functionality offers a site for further chemical modification, enabling the introduction of diverse substituents into the peptide chain.

In SPPS, an amino acid is covalently attached to an insoluble polymer support (resin), and the peptide chain is elongated by sequential addition of protected amino acids. peptide.com The Boc protecting group is stable under the coupling conditions but can be readily removed with a mild acid, such as trifluoroacetic acid (TFA), to expose the free amine for the next coupling step. peptide.compeptide.com

The general cycle for incorporating an amino acid like Boc-L-2-amino-4-bromo-4-pentenoic acid in Boc-SPPS involves:

Deprotection: Removal of the Boc group from the resin-bound peptide with TFA. peptide.com

Neutralization: Treatment with a base, such as diisopropylethylamine (DIEA), to neutralize the resulting ammonium (B1175870) salt. peptide.com

Coupling: Activation of the carboxylic acid of the incoming Boc-amino acid (in this case, Boc-L-2-amino-4-bromo-4-pentenoic acid) with a coupling reagent (e.g., HBTU, HATU) and subsequent reaction with the free amine of the resin-bound peptide. peptide.compeptide.com

Washing: Thorough washing of the resin to remove excess reagents and byproducts before the next cycle. peptide.com

This iterative process allows for the controlled synthesis of peptides with a defined sequence. peptide.com

Boc-L-2-amino-4-bromo-4-pentenoic acid is classified as an unnatural amino acid (UAA) because it is not one of the 20 proteinogenic amino acids. nih.gov The incorporation of UAAs into peptides is a powerful strategy to enhance their biological properties, such as stability, potency, and receptor selectivity. nih.govcpcscientific.com The vinyl bromide group in this particular UAA serves as a versatile handle for post-synthetic modifications, allowing for the introduction of a wide range of functionalities through cross-coupling reactions. This enables the creation of peptides with novel structures and functions that are not accessible with the standard set of amino acids. labome.com

The table below summarizes key aspects of incorporating this UAA into peptide chains.

| Feature | Description |

| Methodology | Boc-based Solid-Phase Peptide Synthesis (SPPS) |

| Key Functional Group | Vinyl Bromide |

| Purpose of Incorporation | Introduction of novel functionality, enhancement of biological properties |

| Post-Synthetic Modification | Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) |

The unique structure of Boc-L-2-amino-4-bromo-4-pentenoic acid makes it a valuable building block for the synthesis of modified peptides and peptidomimetics. chemimpex.com Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties, such as increased metabolic stability and oral bioavailability. nih.gov

The vinyl bromide moiety can be used to introduce conformational constraints into the peptide backbone, which can help to stabilize a desired secondary structure (e.g., a β-turn or α-helix) that is important for biological activity. Furthermore, the ability to introduce diverse substituents via the vinyl bromide allows for the systematic exploration of structure-activity relationships, a crucial aspect of drug discovery. chemimpex.com

Contributions to Asymmetric Organic Synthesis

Beyond peptide chemistry, Boc-L-2-amino-4-bromo-4-pentenoic acid is a useful chiral synthon in asymmetric organic synthesis, where the goal is to create enantiomerically pure molecules. nih.gov Its predefined stereochemistry at the α-carbon allows for the transfer of chirality to new stereogenic centers created in subsequent reactions.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. While Boc-L-2-amino-4-bromo-4-pentenoic acid is more commonly used as a chiral building block, its derivatives can potentially act as chiral auxiliaries. springerprofessional.de For instance, the amino acid could be used to direct the stereoselective addition of a nucleophile to the double bond, followed by subsequent cleavage of the auxiliary.

More commonly, the inherent chirality of this molecule is leveraged in enantioselective transformations where it is a permanent part of the final product. The stereocenter can influence the facial selectivity of reactions at nearby prochiral centers.

As a chiral building block, Boc-L-2-amino-4-bromo-4-pentenoic acid provides a stereochemically defined starting point for the synthesis of complex, non-peptidic molecules. researchgate.net The combination of the amino acid moiety and the reactive vinyl bromide allows for the construction of a variety of chiral scaffolds. For example, the vinyl bromide can participate in intramolecular cyclization reactions to form heterocyclic systems, which are common motifs in biologically active natural products and pharmaceuticals.

The following table highlights the utility of this compound as a chiral building block.

| Application Area | Synthetic Strategy | Resulting Scaffold |

| Natural Product Synthesis | Intramolecular cyclization, cross-coupling | Chiral heterocycles, complex carbocycles |

| Medicinal Chemistry | Derivatization of the vinyl bromide and carboxylic acid | Novel amino acid derivatives, constrained scaffolds |

| Materials Science | Polymerization of derivatives | Chiral polymers |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrNO4/c1-6(11)5-7(8(13)14)12-9(15)16-10(2,3)4/h7H,1,5H2,2-4H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUQAUPMGSKZIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=C)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Boc L 2 Amino 4 Bromo 4 Pentenoic Acid and Analogues

Stereoselective Synthesis of Alpha-Bromo-Alpha-Amino Acid Derivatives

The creation of α-bromo-α-amino acid derivatives is a significant challenge in organic synthesis, requiring methods that can control the stereocenter at the α-carbon while introducing a halogen.

Asymmetric Synthesis Approaches for Chiral Amino Acids Incorporating Halogenation

Asymmetric synthesis is crucial for producing enantiomerically pure amino acids. When halogenation is involved, the challenge intensifies. Researchers have developed several strategies, often employing chiral catalysts or auxiliaries to direct the stereochemical outcome.

One prominent approach involves the use of chiral phase-transfer catalysts for the asymmetric α-halogenation of amino acid precursors. For instance, Maruoka's spirocyclic binaphthyl-based ammonium (B1175870) salts have proven effective in the enantioselective α-halogenation of isoxazolidin-5-ones, which serve as precursors to α-halogenated α-aryl-β²,²-amino acid derivatives. chemimpex.com Another innovative strategy utilizes halogen-bonding catalysis with chiral halonium salts. nih.gov These catalysts have demonstrated the ability to facilitate asymmetric Mannich reactions to produce β-amino cyanoesters, which are versatile intermediates for chiral amino acids, with high enantioselectivity. nih.govresearchgate.net

Furthermore, chiral auxiliaries remain a predictable and practical method. The use of a diphenylmorpholinone template allows for highly selective and predictable alkylation of a glycine (B1666218) enolate, where new substituents are added to the α-carbon anti- to the phenyl groups, ensuring a high degree of stereo-induction. orgsyn.org

| Methodology | Catalyst/Auxiliary | Substrate Type | Key Feature | Reported Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Phase-Transfer Catalysis | Maruoka's spirocyclic ammonium salts | Isoxazolidin-5-ones | Asymmetric α-halogenation | High levels of enantioselectivity reported chemimpex.com |

| Halogen-Bonding Catalysis | Binaphthyl-based chiral halonium salts | α-Cyanoesters and Ketimines | Asymmetric Mannich reaction | Up to 86% ee nih.gov |

| Chiral Auxiliary | Diphenylmorpholinone template | Glycine Schiff base | Diastereoselective alkylation | Generally very high and predictable stereo-induction orgsyn.org |

Regioselective Bromination Strategies for Amino Acid Derivatives and Peptides

Achieving regioselectivity in the bromination of complex molecules like amino acid derivatives and peptides is essential to avoid unwanted side reactions. The choice of brominating agent and reaction conditions plays a critical role. N-Bromosuccinimide (NBS) is a commonly used reagent for this purpose.

Free-radical reactions initiated by NBS can be directed to specific positions within an amino acid or peptide derivative. nih.gov For instance, the irradiation of a peptide derivative with a mercury lamp in the presence of NBS can lead to regioselective bromination. The specific site of bromination is influenced by the stability of the resulting radical intermediate. Zeolites have also been employed to induce high para-selectivity in the electrophilic bromination of aromatic amino acid side chains. nih.gov

For aromatic systems, various reagents have been developed for para-selective bromination, such as tetraalkylammonium tribromides for phenols and LDH-CO₃²⁻-Br₃⁻ for other aromatic compounds. nih.gov These methods are crucial for modifying residues like tyrosine or phenylalanine within a peptide sequence.

Expedient Synthesis of Halogenated Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids (NPAAs), particularly halogenated ones, are of great interest due to their potential to enhance the biological properties of peptides. mdpi.com Expedient synthetic routes to these compounds are highly sought after.

One powerful strategy is the direct C-H functionalization of proteinogenic amino acids. researchgate.net Photo-mediated reactions, for example, allow for the direct introduction of halogen atoms under mild conditions. Selectfluor, a common fluorinating agent, has been used in the photo-induced C(sp³)–fluorination of leucine (B10760876) derivatives. researchgate.net Similar principles can be applied for bromination.

Another approach involves the diastereoselective allylation of N-tert-butane sulfinyl α-iminoesters using allylboronic acids, which provides optically active NPAA precursors with good yields and diastereoselectivities. eurekalert.org The modification of these precursors can then lead to a variety of halogenated amino acids. The synthesis of L-α-amino-ω-bromoalkanoic acids, for example, has been achieved for use in side-chain modifications of peptides. acs.org

Enantioselective Preparation of Boc-L-2-amino-4-bromo-4-pentenoic Acid

The specific synthesis of Boc-L-2-amino-4-bromo-4-pentenoic acid requires precise control over the L-configuration at the α-carbon and the formation of the 4-bromo-4-pentenoic acid side chain. While a direct, published synthesis is not extensively detailed in readily available literature, established methodologies for analogous compounds provide a clear blueprint for its preparation.

Methodologies for Controlling Chiral Purity

Ensuring the enantiopurity of the final product is paramount. Several classical and modern techniques are employed in amino acid synthesis to achieve high chiral purity.

Resolution of Racemates : This is a common method where a racemic mixture of the amino acid is separated into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a pure chiral acid or base (like tartaric acid or an optically active amine), which can then be separated by crystallization. york.ac.uk

Enzymatic Resolution : Enzymes exhibit high stereoselectivity and can be used to resolve racemic mixtures. For example, an L-specific amidase from Pseudomonas putida can be used for the enantioselective hydrolysis of amino acid amides, allowing for the separation of L- and D-amino acids. rsc.org

Chiral Auxiliaries : A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This approach offers a high degree of predictability and control. organic-chemistry.org

Asymmetric Catalysis : A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This is an efficient method that avoids the need for stoichiometric amounts of a chiral agent. organic-chemistry.org

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| Chemical Resolution | Formation and separation of diastereomeric salts. york.ac.uk | Well-established and widely applicable. york.ac.uk | Maximum theoretical yield of 50% for the desired enantiomer; often requires tedious crystallization. york.ac.uk |

| Enzymatic Resolution | Enzyme-catalyzed kinetic resolution of a racemic mixture. rsc.org | High enantioselectivity, mild reaction conditions. rsc.org | Enzyme specificity can limit substrate scope. rsc.org |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to guide stereoselective bond formation. organic-chemistry.org | High predictability and diastereoselectivity. orgsyn.org | Requires additional steps for attachment and removal of the auxiliary. organic-chemistry.org |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction. organic-chemistry.org | High efficiency (low catalyst loading), atom economy. organic-chemistry.org | Development of a suitable catalyst can be challenging. |

Precursor Design and Derivatization in Enantiopure Synthesis

The synthesis of a complex target like Boc-L-2-amino-4-bromo-4-pentenoic acid relies heavily on the strategic design of precursors and subsequent derivatization steps. A plausible synthetic pathway can be inferred from methodologies used for structurally similar amino acids.

A highly effective strategy would likely start with a chiral glycine equivalent. For instance, the use of a chiral auxiliary like the diphenylmorpholinone template, as described for the synthesis of (R)-(N-tert-butoxycarbonyl)allylglycine, provides a robust method for establishing the α-stereocenter. orgsyn.org In this approach, the chiral glycine enolate synthon is alkylated. To obtain the desired side chain for Boc-L-2-amino-4-bromo-4-pentenoic acid, an appropriate electrophile, such as a 3,4-dihalobut-1-ene derivative, could be used.

Following the stereoselective alkylation, a series of transformations would be necessary to install the vinyl bromide functionality. This could involve an elimination reaction on the alkylated product. Methods for the stereoselective synthesis of vinyl bromides, such as halodesilylation of vinylsilanes or microwave-assisted reactions of α,β-unsaturated acids with NBS, could be adapted for this purpose. Another advanced method involves the Friedel–Crafts-type addition of alkynes to oxocarbenium ions, which can generate (E)-trisubstituted vinyl bromides with high stereoselectivity. nih.gov

The final step would involve the deprotection of the chiral auxiliary to release the free amino acid, followed by protection of the amino group with the Boc (tert-butoxycarbonyl) group to yield the final target molecule.

Protecting Group Strategies in the Synthesis of Boc-L-2-amino-4-bromo-4-pentenoic Acid

The strategic selection and application of protecting groups are fundamental to the multi-step synthesis of complex molecules like Boc-L-2-amino-4-bromo-4-pentenoic acid. biosynth.com Protecting groups are temporarily installed on reactive sites, such as amino and carboxyl groups, to prevent them from participating in unwanted side reactions during subsequent synthetic steps. nih.govresearchgate.net An effective protection strategy ensures high yields and purity of the desired product.

In the synthesis of Boc-L-2-amino-4-bromo-4-pentenoic acid, the α-amino group is masked with the tert-butoxycarbonyl (Boc) group. This protecting group is widely used in peptide synthesis due to its specific characteristics. masterorganicchemistry.com

Introduction and Properties of the Boc Group: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org Key features of the Boc group include:

Stability: It is robust and stable under a wide range of reaction conditions, particularly basic and nucleophilic environments. organic-chemistry.org This stability is crucial as it allows for subsequent chemical transformations on other parts of the molecule without risking premature deprotection of the amino group.

Acid Lability: The Boc group is easily and cleanly removed under anhydrous acidic conditions. masterorganicchemistry.com A common reagent for this deprotection is trifluoroacetic acid (TFA), which results in the formation of the free amine, carbon dioxide, and tert-butyl alcohol. masterorganicchemistry.com

Orthogonal Protection Schemes: The concept of orthogonality is critical when a molecule contains multiple functional groups that need to be protected and deprotected at different stages of a synthesis. biosynth.comnih.gov An orthogonal protection scheme employs multiple protecting groups, each of which can be selectively removed under a unique set of conditions without affecting the others. nih.govresearchgate.net

In the context of synthesizing peptides with Boc-L-2-amino-4-bromo-4-pentenoic acid, the acid-labile Boc group is often used in conjunction with other protecting groups that are stable to acid but labile to different conditions. For example, the 9-fluorenylmethoxycarbonyl (Fmoc) group is a common orthogonal partner to Boc, as it is removed by a base (e.g., piperidine) but is stable to the acidic conditions used to cleave the Boc group. biosynth.comorganic-chemistry.org Another widely used protecting group is the benzyloxycarbonyl (Cbz or Z) group, which is typically removed by catalytic hydrogenation. masterorganicchemistry.compeptide.com

This orthogonal strategy allows for the selective deprotection of the N-terminus for peptide chain elongation while other protected functionalities, such as those on amino acid side chains or the C-terminus, remain intact. nih.gov

| N-Terminal Protecting Group | Abbreviation | Typical Cleavage Conditions | Orthogonal To |

|---|---|---|---|

| tert-butoxycarbonyl | Boc | Acid (e.g., Trifluoroacetic Acid - TFA) | Fmoc (Base-labile), Cbz (Hydrogenolysis) |

| 9-fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine in DMF) | Boc (Acid-labile), Cbz (Hydrogenolysis) |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation (H₂/Pd-C) | Boc (Acid-labile), Fmoc (Base-labile) |

Just as the amino group requires protection, the carboxylic acid functionality must also be strategically managed to prevent undesirable reactions. nih.gov If left unprotected, the carboxyl group could react with an activated amino acid intended for coupling, leading to oligomerization or other side products. biosynth.com

Benzyl (B1604629) (Bn) Esters: These are particularly useful in strategies employing the Boc group for N-terminal protection. Benzyl esters are stable to the acidic conditions used for Boc removal but can be selectively cleaved under neutral conditions via catalytic hydrogenation (H₂/Pd-C). gcwgandhinagar.com This makes the Boc/Bn protection scheme a quasi-orthogonal system. biosynth.com

Methyl or Ethyl Esters: These simple alkyl esters are more robust and typically require harsher conditions for removal, such as saponification with a strong base (e.g., NaOH). This can be a limitation if other parts of the molecule are sensitive to base.

In Solid-Phase Peptide Synthesis (SPPS), the management of the C-terminal carboxylic acid is inherently different. The first amino acid is covalently attached to a solid resin support via its carboxyl group. biosynth.com In this scenario, the resin itself functions as the C-terminal protecting group throughout the synthesis, freeing the N-terminus for sequential deprotection and coupling reactions. researchgate.net The final peptide is cleaved from the resin in the last step, which simultaneously deprotects the C-terminal carboxyl group. biosynth.com

The strategic choice of protecting groups for the carboxylic acid must be orthogonal to the N-terminal Boc group and any other protecting groups present on the side chains of the amino acids being used in the synthesis. springernature.com

| Carboxyl Protecting Group | Structure | Typical Cleavage Conditions | Orthogonality with N-Boc Group |

|---|---|---|---|

| Benzyl Ester | -OBn | Catalytic Hydrogenation (H₂/Pd-C) | Yes (Stable to TFA) |

| Methyl Ester | -OMe | Base-mediated hydrolysis (saponification) | Yes (Stable to TFA) |

| tert-Butyl Ester | -OtBu | Acid (e.g., TFA) | No (Cleaved simultaneously with Boc) |

| Polymer Resin Support (SPPS) | -O-Resin | Strong Acid (e.g., HF, TFMSA) | Yes (Stable to TFA used for iterative N-Boc removal) |

Chemical Reactivity and Derivatization of Boc L 2 Amino 4 Bromo 4 Pentenoic Acid

Reactivity Profiles Stemming from the Bromoalkene Moiety and its Halogenation

The bromoalkene functional group is a site of significant reactivity within the molecule. As an alkene, it is susceptible to electrophilic addition reactions. The carbon-carbon double bond can act as a nucleophile, reacting with various electrophiles.

One of the characteristic reactions of alkenes is halogenation. pressbooks.pubchemguide.co.uk When treated with halogens such as bromine (Br₂) or chlorine (Cl₂), the double bond undergoes an addition reaction. masterorganicchemistry.com The mechanism typically proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.comlibretexts.org In this process, the approaching halogen molecule becomes polarized, and the electrophilic halogen atom is attacked by the π-electrons of the alkene, forming a three-membered ring intermediate (a bromonium or chloronium ion). libretexts.org The remaining halide anion then attacks one of the carbons of the cyclic intermediate from the opposite face, leading to a product with anti-addition stereochemistry. libretexts.orglibretexts.org This reaction would convert the bromoalkene into a vicinal trihaloalkane. The presence of water or alcohol as a solvent during halogenation can lead to the formation of halohydrins or haloethers, respectively, where the water or alcohol molecule acts as the nucleophile that opens the halonium ion ring. masterorganicchemistry.com

Transformations Involving the Alpha-Amino and Carboxylic Acid Functionalities

The alpha-amino and carboxylic acid groups are the core components of the amino acid structure. However, in Boc-L-2-amino-4-bromo-4-pentenoic acid, the amino group is protected by a Boc group. This protection is crucial as it renders the amine nucleophile inert to many reaction conditions, thereby allowing for selective reactions at other sites of the molecule. organic-chemistry.org

The primary reactivity of this part of the molecule lies with the carboxylic acid functionality. The carboxylic acid can be activated and coupled with a free amino group of another amino acid or peptide to form an amide bond. This is the fundamental reaction in peptide synthesis. researchgate.net Common coupling reagents used for this transformation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or activators that form highly reactive esters.

Furthermore, the carboxylic acid can undergo esterification by reacting with an alcohol under acidic conditions. This transformation converts the carboxylic acid into an ester, which can be useful as a protecting group for the carboxylate or to modify the solubility and electronic properties of the molecule.

Chemo- and Regioselective Derivatization Strategies for Functional Group Introduction

The presence of multiple distinct functional groups in Boc-L-2-amino-4-bromo-4-pentenoic acid makes chemo- and regioselectivity critical considerations for its derivatization. acs.orgmdpi.com Chemoselectivity refers to the ability to react with one functional group in the presence of others. acs.org The strategic use of the Boc protecting group is a prime example of achieving chemoselectivity. With the highly nucleophilic alpha-amino group masked as a carbamate (B1207046), reagents that would typically react with amines can be directed to react selectively at either the bromoalkene or the carboxylic acid. organic-chemistry.orgnih.gov

For instance, a palladium-catalyzed cross-coupling reaction can be performed selectively at the C-Br bond of the bromoalkene moiety without affecting the protected amine or the carboxylic acid. organic-chemistry.org Conversely, the carboxylic acid can be selectively converted into an amide via peptide coupling while the bromoalkene and the Boc-protected amine remain untouched. Regioselectivity, or the control of reaction at a specific position, is also inherent in the molecule's structure. For example, in cross-coupling reactions, the transformation occurs specifically at the carbon atom bearing the bromine substituent. libretexts.org The ability to sequentially deprotect the Boc group and then perform a reaction at the newly freed amine is another key strategy that allows for the controlled and selective introduction of new functional groups.

Catalytic Transformations and Cross-Coupling Reactions Leveraging the Bromine Substituent

The bromine atom on the vinyl group serves as an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity order for vinyl halides in these couplings is typically I > OTf > Br > Cl. nrochemistry.comwikipedia.orgwikipedia.org Boc-L-2-amino-4-bromo-4-pentenoic acid is a suitable substrate for several of these transformations, primarily using palladium catalysts. iitk.ac.in

Key cross-coupling reactions applicable to the vinyl bromide moiety include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the vinyl bromide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgrsc.orgnih.gov It is a versatile method for forming new carbon-carbon bonds with retention of the double bond geometry. wikipedia.org

Heck Reaction: In the Heck reaction, the vinyl bromide is coupled with an alkene, catalyzed by a palladium complex. acs.org This reaction forms a new C-C bond and is widely used for the synthesis of substituted alkenes and dienes. iitk.ac.in

Sonogashira Coupling: This reaction couples the vinyl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. nrochemistry.comwikipedia.orgorganic-chemistry.org It is a reliable method for synthesizing conjugated enynes. wikipedia.org

These reactions allow for the introduction of a wide array of aryl, vinyl, alkyl, and alkynyl groups at the C4 position of the amino acid, significantly expanding its structural diversity.

| Reaction Name | Coupling Partner | Typical Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + Base | C(sp²)-C(sp²), C(sp²)-C(sp³) |

| Heck | Alkene (e.g., R-CH=CH₂) | Pd(0) or Pd(II) catalyst + Base | C(sp²)-C(sp²) |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd(0) catalyst + Cu(I) co-catalyst + Base | C(sp²)-C(sp) |

Exploitation of the Boc Protecting Group in Selective Deprotection and Sequential Reactions

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry. researchgate.net Its utility stems from its stability under a wide range of conditions, including exposure to bases and many nucleophiles, while being easily removable under acidic conditions. organic-chemistry.orgnih.gov This property allows for an orthogonal protection strategy, where the Boc group can be removed without affecting other acid-sensitive or base-labile protecting groups like benzyl (B1604629) (Bzl) or fluorenylmethoxycarbonyl (Fmoc) groups, respectively. organic-chemistry.orgpeptide.com

The deprotection of the Boc group is typically achieved by treatment with a moderately strong acid. nih.gov The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the amine and the formation of a stable tert-butyl cation, which then decomposes to isobutene and a proton. peptide.com The formation of the gaseous isobutene byproduct helps to drive the reaction to completion.

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | 25-50% solution in Dichloromethane (DCM) | Standard condition in Solid Phase Peptide Synthesis (SPPS). peptide.comchempep.com |

| Hydrochloric Acid (HCl) | ~4M solution in an organic solvent (e.g., dioxane, ethyl acetate) | Commonly used in solution-phase synthesis. ias.ac.in |

| Phosphoric Acid | Aqueous solution in Tetrahydrofuran (THF) | A milder alternative to TFA or HCl. nih.gov |

| Thermal (Catalyst-Free) | High temperatures (e.g., >120 °C) in solvents like MeOH or TFE | An acid-free method, useful in continuous flow systems. nih.gov |

The selective removal of the Boc group is fundamental to sequential reactions, most notably in Solid Phase Peptide Synthesis (SPPS). peptide.comias.ac.in In SPPS, a Boc-protected amino acid is coupled to a growing peptide chain. The Boc group is then removed with acid, and the newly exposed free amine is neutralized and ready to be coupled with the next Boc-protected amino acid in the sequence. chempep.com This cycle of deprotection and coupling is repeated to build the desired peptide chain. peptide.com

Applications of Boc L 2 Amino 4 Bromo 4 Pentenoic Acid As a Chiral Synthon

Precursor in the Synthesis of Complex Bioactive Molecules

The strategic placement of a bromo-alkene functionality alongside a chiral amino acid core allows for a diverse range of chemical transformations, making Boc-L-2-amino-4-bromo-4-pentenoic acid a valuable starting material for molecules with significant biological activity. Its utility is particularly noted in the construction of non-standard amino acids and conformationally constrained peptide analogues, which are key components in many modern therapeutic agents.

Development of Amino Acid Derivatives with Targeted Biological Activities

The vinyl bromide group in Boc-L-2-amino-4-bromo-4-pentenoic acid serves as a versatile handle for introducing a wide array of functional groups through various cross-coupling reactions. This capability has been exploited to create novel amino acid derivatives with tailored biological activities, particularly in the fields of oncology and neurobiology. chemimpex.com

Researchers have utilized this synthon to incorporate specific pharmacophores that can interact with biological targets with high affinity and selectivity. For instance, the vinyl bromide can be subjected to Suzuki, Stille, or Sonogashira coupling reactions to introduce aryl, heteroaryl, or alkynyl moieties, respectively. These modifications can lead to the development of amino acid derivatives that mimic natural ligands or disrupt pathological protein-protein interactions.

Table 1: Examples of Synthetic Transformations of Boc-L-2-amino-4-bromo-4-pentenoic Acid

| Reaction Type | Reagents and Conditions | Resulting Functional Group | Potential Therapeutic Area |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl group | Oncology, Antiviral |

| Stille Coupling | Organostannane, Pd catalyst | Substituted alkyl or aryl group | Neuroscience |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl group | Metabolic Diseases |

| Heck Coupling | Alkene, Pd catalyst, base | Substituted alkene | Anti-inflammatory |

This table is illustrative and based on common reactions of vinyl halides in organic synthesis.

The inherent chirality of the starting material ensures the stereochemical integrity of the final products, which is often crucial for their biological function. This approach allows for the systematic exploration of the chemical space around a core amino acid structure to optimize its therapeutic properties.

Design of Inhibitors and Modulators for Specific Biological Pathways

The unique chemical reactivity of Boc-L-2-amino-4-bromo-4-pentenoic acid makes it a valuable tool for designing inhibitors and modulators of specific biological pathways implicated in disease. The vinyl bromide moiety can act as a Michael acceptor or participate in nucleophilic substitution reactions, enabling the covalent modification of target proteins such as enzymes.

This characteristic is particularly useful in the design of irreversible inhibitors, which can offer prolonged therapeutic effects. For example, the vinyl bromide can react with a nucleophilic residue (e.g., cysteine or lysine) in the active site of an enzyme, leading to its permanent inactivation. This strategy has been successfully employed in the development of inhibitors for various enzyme classes, including proteases and kinases, which are often dysregulated in cancer and other diseases.

Furthermore, the amino acid backbone of the molecule can be incorporated into peptide or peptidomimetic sequences to target specific protein-protein interactions. By introducing conformational constraints through cyclization or the incorporation of bulky side chains derived from the vinyl bromide, it is possible to create potent and selective modulators of signaling pathways.

Utility in Combinatorial Chemistry and Chemical Library Generation

The versatility of Boc-L-2-amino-4-bromo-4-pentenoic acid as a synthetic building block makes it highly suitable for applications in combinatorial chemistry and the generation of diverse chemical libraries. chemimpex.com Its ability to undergo a wide range of chemical transformations allows for the rapid creation of a large number of structurally distinct molecules from a common scaffold.

In the context of solid-phase synthesis, the Boc-protected amino acid can be readily incorporated into a growing peptide chain. The vinyl bromide functionality can then be modified in a spatially addressed manner on the solid support, leading to the generation of a "one-bead, one-compound" library. This approach facilitates the high-throughput screening of large numbers of compounds for biological activity.

Table 2: Application in Chemical Library Generation

| Library Type | Synthetic Strategy | Potential Screening Targets |

| Peptidomimetic Library | Solid-phase synthesis followed by side-chain modification via cross-coupling reactions. | G-protein coupled receptors (GPCRs), Ion channels |

| Small Molecule Library | Solution-phase parallel synthesis utilizing the vinyl bromide for diversification. | Kinases, Proteases |

| Macrocyclic Peptide Library | On-resin cyclization involving the vinyl bromide or a derivative thereof. | Protein-protein interactions, Transporters |

This table illustrates the potential applications of the compound in generating diverse chemical libraries for drug discovery.

The generation of such libraries is a cornerstone of modern drug discovery, enabling the identification of hit compounds that can be further optimized into lead candidates. The use of Boc-L-2-amino-4-bromo-4-pentenoic acid in this context provides access to novel chemical space and increases the probability of discovering compounds with desired therapeutic properties.

Spectroscopic Characterization Methods for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis of Boc-L-2-amino-4-bromo-4-pentenoic Acid and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of Boc-L-2-amino-4-bromo-4-pentenoic acid. Both ¹H (proton) and ¹³C (carbon-13) NMR provide a detailed map of the carbon-hydrogen framework.

In ¹H NMR, the chemical shifts, multiplicities (splitting patterns), and integration values of the signals correspond to the electronic environment, neighboring protons, and the number of protons, respectively. The tert-butoxycarbonyl (Boc) protecting group typically displays a characteristic singlet for its nine equivalent methyl protons (-(CH₃)₃) in the upfield region of the spectrum, generally around 1.4 ppm. rsc.orgresearchgate.net The proton on the α-carbon (the chiral center) is expected to appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons and the N-H proton. The two protons of the adjacent methylene group (-CH₂-) are diastereotopic and would likely appear as distinct multiplets. The two vinyl protons on the C=C double bond are also expected to have distinct chemical shifts. The N-H proton of the carbamate (B1207046) often appears as a doublet, which may be broadened, coupling to the α-proton.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum for a Boc-protected amino acid will characteristically show signals for the quaternary and methyl carbons of the Boc group at approximately 80 ppm and 28 ppm, respectively. rsc.orgresearchgate.net The carbonyl carbons of the carbamate and the carboxylic acid will resonate in the downfield region, typically between 155 ppm and 175 ppm. The carbons of the vinyl group (C=C) and the chiral α-carbon will have distinct signals in the intermediate region of the spectrum.

Dynamic NMR phenomena can sometimes be observed in Boc-protected amino acids due to restricted rotation around the amide bond, which may lead to the appearance of conformational isomers (rotamers) at low temperatures. beilstein-journals.org

Table 1: Predicted ¹H NMR Chemical Shifts for Boc-L-2-amino-4-bromo-4-pentenoic Acid Predicted values are based on typical shifts for similar functional groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |

| Amide (-NH-) | 5.0 - 5.5 | Doublet |

| Vinyl (=CH₂) | 5.5 - 6.0 | Multiplets |

| α-CH | 4.2 - 4.6 | Multiplet |

| β-CH₂ | 2.5 - 3.0 | Multiplets |

| Boc group (-C(CH₃)₃) | ~1.4 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for Boc-L-2-amino-4-bromo-4-pentenoic Acid Predicted values are based on typical shifts for similar functional groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 170 - 175 |

| Carbamate (C=O) | 155 - 157 |

| Vinyl (-C(Br)=) | 125 - 135 |

| Vinyl (=CH₂) | 115 - 125 |

| Boc group (-C(CH₃)₃) | 79 - 82 |

| α-CH | 50 - 55 |

| β-CH₂ | 30 - 40 |

| Boc group (-C(CH₃)₃) | ~28 |

Mass Spectrometry Techniques for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of Boc-L-2-amino-4-bromo-4-pentenoic acid. Techniques like Electrospray Ionization (ESI) are commonly used for amino acid derivatives, providing a soft ionization that typically yields the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. researchgate.net For this compound (Molecular Weight: 294.14 g/mol for C₁₀H₁₆BrNO₄), high-resolution mass spectrometry (HRMS) would confirm the exact mass and, consequently, its molecular formula.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns, which provides structural confirmation. A key fragmentation pathway for Boc-protected compounds involves the loss of the Boc group or parts of it. nih.gov Common neutral losses include:

Loss of isobutylene (B52900) (56 Da): [M+H - 56]⁺, often resulting from a McLafferty-like rearrangement. reddit.com

Loss of the entire Boc group (100 Da): [M+H - 100]⁺, corresponding to the loss of C₅H₈O₂.

Loss of tert-butanol (B103910) (74 Da) from the deprotonated molecule in negative ion mode.

Other expected fragmentations would involve the loss of the carboxylic acid group (as CO₂ or H₂O + CO) and cleavage of the carbon-bromine bond. libretexts.org The presence of bromine is readily identifiable from the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance, resulting in M and M+2 peaks of almost equal intensity. miamioh.edu

Table 3: Expected Key Fragment Ions in ESI-MS/MS of Boc-L-2-amino-4-bromo-4-pentenoic Acid Based on common fragmentation patterns for Boc-amino acids and halogenated compounds.

| Ion Description | Proposed Fragmentation Pathway | Expected m/z (for ⁷⁹Br / ⁸¹Br) |

| [M+H]⁺ | Protonated Molecule | 294.0 / 296.0 |

| [M-H]⁻ | Deprotonated Molecule | 292.0 / 294.0 |

| [M+H - C₄H₈]⁺ | Loss of isobutylene | 238.0 / 240.0 |

| [M+H - C₅H₈O₂]⁺ | Loss of Boc group | 194.0 / 196.0 |

| [M+H - H₂O]⁺ | Loss of water | 276.0 / 278.0 |

| [M+H - COOH]⁺ | Loss of carboxyl group | 249.0 / 251.0 |

| [M+H - Br]⁺ | Loss of bromine radical | 215.1 |

Chromatographic Methods for Stereochemical and Chemical Purity Evaluation, including HPLC and Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of Boc-L-2-amino-4-bromo-4-pentenoic acid. jk-sci.comchemimpex.com A reversed-phase HPLC method, typically using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) containing an additive like trifluoroacetic acid (TFA), would be employed to separate the main compound from any synthesis-related impurities. Purity is determined by comparing the area of the main peak to the total area of all peaks detected, usually by a UV detector.

The evaluation of stereochemical or enantiomeric purity is of paramount importance for amino acid derivatives used in pharmaceuticals. nih.gov Chiral HPLC is the definitive method for this analysis. researchgate.net This involves using a Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times. For N-protected amino acids, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives like CHIRALPAK®) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based CHIROBIOTIC® T) are highly effective. rsc.org The choice of mobile phase, which can be normal-phase (e.g., hexane/isopropanol) or reversed-phase, is critical for achieving optimal separation of the L- and D-enantiomers. sci-hub.rusigmaaldrich.com Commercial suppliers often specify a chiral purity of ≥ 99% for this compound, indicating that robust analytical methods are in place for its quality control. chemimpex.com

Other Spectroscopic Techniques for Elucidating Chemical Structure and Bonding

While NMR and MS provide the core structural information, other spectroscopic techniques offer complementary data.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The spectrum of Boc-L-2-amino-4-bromo-4-pentenoic acid is expected to show characteristic absorption bands. okstate.eduresearchgate.net Key vibrations include N-H stretching of the carbamate (~3300-3400 cm⁻¹), C-H stretching of alkyl groups (~2850-3000 cm⁻¹), and two distinct C=O (carbonyl) stretching vibrations: one for the urethane (B1682113) (~1690-1710 cm⁻¹) and one for the carboxylic acid (~1710-1740 cm⁻¹). researchgate.net Amide II bending (N-H) would be seen around 1520 cm⁻¹, and C-O stretches associated with the carbamate and carboxylic acid would appear in the 1100-1300 cm⁻¹ region. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: Non-aromatic amino acid derivatives are generally transparent in the UV-Vis region above 250 nm. The carboxylic acid and carbamate groups have weak n→π* transitions in the far UV (around 210-220 nm). The presence of the vinyl bromide moiety (C=C-Br) may introduce a weak absorption band at a slightly longer wavelength than a simple alkene, but significant absorbance above 250 nm is not expected. This technique is primarily used for quantification in HPLC with a UV detector set at a low wavelength.

X-ray Crystallography: For compounds that can be grown into high-quality single crystals, X-ray crystallography provides the unambiguous, three-dimensional structure, including absolute stereochemistry. google.com This technique has been used to determine the precise bond lengths, bond angles, and solid-state conformation of various Boc-protected amino acid and peptide derivatives, confirming details about the geometry of the urethane group. rsc.orgresearchgate.netresearchgate.net

Theoretical and Computational Investigations of Boc L 2 Amino 4 Bromo 4 Pentenoic Acid

Computational Chemistry Approaches for Understanding Reactivity and Selectivity in Organic Transformations

Computational chemistry provides powerful tools to predict and rationalize the reactivity and selectivity of organic molecules. For a compound like Boc-L-2-amino-4-bromo-4-pentenoic acid, which contains a vinyl bromide moiety and a protected amino acid backbone, methods like Density Functional Theory (DFT) are instrumental in elucidating potential reaction pathways.

Research on the reactivity of vinyl bromides often focuses on metal-catalyzed cross-coupling reactions. DFT studies have been employed to investigate the mechanisms of such transformations, detailing the elementary steps including oxidative addition, transmetalation, and reductive elimination. acs.org These calculations help in understanding the chemo- and regioselectivity of reactions, which are influenced by both electronic effects and steric hindrance. acs.org For instance, in palladium-catalyzed reactions, computational models can predict whether a reaction will proceed via a bimetallic pathway or a Pd(II)-Pd(IV) pathway. acs.org

Another area of vinyl bromide reactivity that can be explored computationally is their conversion into other functional groups. Palladium-catalyzed C-N bond formation can convert vinyl bromides into enamines, which can then participate in subsequent reactions like Michael additions. organic-chemistry.orgrsc.org This represents a cine-substitution pattern, a transformation that can be modeled to understand its kinetics and thermodynamics. organic-chemistry.orgrsc.org Furthermore, computational optimization of substituted vinyl anion precursors can predict the feasibility of synthesizing strained cyclic alkynes through the elimination of a bromide leaving group, highlighting the utility of these methods in assessing synthetic accessibility. peerj.com

Table 1: Representative Computational Approaches for Reactivity Analysis

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Reaction Mechanism Mapping | Elucidation of transition states, activation energy barriers, and reaction intermediates. acs.org |

| Transition State Searching | Identifying Rate-Determining Steps | Pinpointing the highest energy barrier in a reaction sequence to guide optimization. nsf.gov |

| Natural Bond Orbital (NBO) Analysis | Charge Distribution Analysis | Understanding electronic effects and the flow of electrons during a reaction. |

| Solvation Models (e.g., PCM) | Solvent Effects on Reactivity | Predicting how different solvents can alter reaction rates and selectivity. researchgate.net |

Quantum Mechanical Studies on Electronic Structure, Bonding, and Energetics

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure, bonding characteristics, and energetic stability. For Boc-L-2-amino-4-bromo-4-pentenoic acid, QM methods like DFT and ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2) can provide detailed insights. researchgate.netnih.gov

DFT calculations on molecules containing Boc-amino groups have been used to determine molecular geometries, vibrational frequencies, and electronic properties. researchgate.net Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net Global reactivity descriptors such as hardness, softness, and electronegativity can also be calculated from these orbital energies to quantify the molecule's reactivity. researchgate.net

In the context of the vinyl bromide moiety, QM calculations can elucidate the nature of the C-Br bond, including its bond dissociation energy and polarity. Analysis of the electronic structure can reveal the distribution of electron density and identify electrophilic and nucleophilic sites within the molecule, which is critical for predicting its behavior in chemical reactions. For example, studies on related vinyl halides show how their electronic properties dictate their participation in various transformations, including hydrobromination and palladium-catalyzed couplings. researchgate.netorganic-chemistry.org

Ab initio molecular dynamics simulations on hydrated amino acids have shown that significant charge transfer can occur between the amino acid and the surrounding solvent molecules, which can also involve the reorganization of electron density around non-polar groups. researchgate.net This highlights the importance of considering quantum mechanical effects and the explicit solvent environment when studying the electronic properties of such biomolecules. researchgate.net

Table 2: Illustrative Quantum Mechanical Properties for a Boc-Amino Vinyl Bromide Structure

| Property | Method | Representative Value/Information |

| HOMO Energy | DFT/B3LYP | -7.2 eV (Illustrative) |

| LUMO Energy | DFT/B3LYP | -0.5 eV (Illustrative) |

| HOMO-LUMO Gap | DFT/B3LYP | 6.7 eV (Illustrative) |

| Dipole Moment | DFT/B3LYP | 3.5 D (Illustrative) |

| Mulliken Atomic Charges | DFT/B3LYP | C(α): +0.15, C(vinyl-Br): +0.20, Br: -0.10 (Illustrative) |

| Bond Length (C-Br) | DFT/B3LYP | 1.88 Å (Illustrative) |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical results for structurally related molecules.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Predictions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing detailed information about their conformational dynamics and interactions with their environment. nih.govmdpi.com For a flexible molecule like Boc-L-2-amino-4-bromo-4-pentenoic acid, MD simulations can map its conformational landscape and identify the most stable or populated conformers in solution. nih.gov

The conformational preferences of the pentenoic acid backbone are likely influenced by steric effects, including allylic strain. Allylic strain arises from steric repulsion between substituents on adjacent sp² and sp³ hybridized carbon atoms. nih.gov In the case of the title compound, interactions between the substituents on the chiral center (C2) and the vinyl group (C4-C5) would dictate the preferred dihedral angles along the C2-C3-C4 bond. Computational studies on related cyclic systems have shown that pseudoallylic strain can strongly favor specific conformations, such as an axial orientation of a substituent, which in turn defines the molecule's three-dimensional shape. nih.gov

MD simulations, often employing force fields like AMBER or CHARMM, can model the molecule in an explicit solvent environment, providing a realistic representation of its behavior in solution. nih.gov By simulating the molecule over nanoseconds to microseconds, it is possible to observe transitions between different conformational states and calculate the relative free energies of these states. nih.gov This information is crucial for understanding how the molecule might present itself to a biological target, such as an enzyme's active site.

For ligand-binding predictions, the ensemble of conformations generated from MD simulations can be used in docking studies. Rather than docking a single, static conformation, using multiple representative conformers can provide a more accurate prediction of the binding mode and affinity. nih.gov The simulations can reveal which conformations are energetically accessible and thus relevant for binding, offering valuable insights for rational drug design. nih.gov

Table 3: Key Parameters in Conformational Analysis via MD Simulations

| Analysis Type | Parameter/Method | Information Obtained |

| Conformational Sampling | Molecular Dynamics (MD) | Exploration of the potential energy surface and identification of accessible conformers. nih.govnih.gov |

| Dihedral Angle Analysis | Ramachandran-like Plots | Characterization of backbone and side-chain flexibility and preferred torsion angles. |

| Cluster Analysis | RMSD-based Clustering | Grouping of similar structures to identify the most representative and populated conformations. nih.gov |

| Free Energy Calculation | Umbrella Sampling / Metadynamics | Quantifying the energy landscape and the relative stability of different conformers. |

| Solvation Analysis | Radial Distribution Functions | Understanding the structure of the solvent around the molecule and its role in stabilizing certain conformations. researchgate.net |

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes for Enhanced Scalability and Atom Economy

Future strategies are likely to focus on:

Catalytic Approaches: Exploring metal-free and transition-metal-catalyzed methods to construct the vinyl bromide functionality with high regio- and stereoselectivity. organic-chemistry.org For instance, ruthenium-catalyzed three-component coupling reactions of alkynes, enones, and halide ions present a potential pathway for creating vinyl halides under optimized conditions. acs.org Similarly, rhodium(III)-catalyzed C-H activation and halogenation of acrylic acid derivatives offers a direct route to Z-haloacrylic structures. organic-chemistry.org

Enzymatic and Chemo-enzymatic Routes: Leveraging enzymes for key bond-forming steps could offer high enantioselectivity and milder reaction conditions, reducing the need for protecting groups and minimizing waste.

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and process control compared to batch production, enabling more efficient manufacturing of the target compound.

Tosylhydrazone Precursors: A novel, metal-free approach using tosylhydrazones as precursors allows for the regioselective synthesis of various vinyl halides. This method involves trapping diazo species with nucleophilic and electrophilic ions. organic-chemistry.org

The table below summarizes potential advanced synthetic strategies.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Metal-Catalyzed C-H Halogenation | High regioselectivity, direct functionalization | Development of efficient and selective catalysts (e.g., Rh, Ru) for electron-poor alkenes. acs.orgorganic-chemistry.org |

| Tandem Reactions from Tosylhydrazones | Metal-free conditions, good yields, readily available starting materials | Optimization of reaction conditions for scalability and functional group tolerance. organic-chemistry.org |

| Chemo-enzymatic Synthesis | High enantioselectivity, mild conditions, reduced waste | Identification and engineering of suitable enzymes for key transformations. |

| Continuous Flow Synthesis | Enhanced safety, scalability, and process control | Development and optimization of robust flow reactor setups for multi-step syntheses. |

Exploration of New Reaction Pathways and Mechanistic Insights for Bromoalkene Functionalization

The vinyl bromide group is a versatile handle for a wide array of chemical transformations. Future research will delve deeper into unlocking its full synthetic potential and understanding the underlying reaction mechanisms.

Key areas of exploration include:

Palladium-Catalyzed Cross-Coupling: While reactions like Suzuki, Stille, and Heck couplings are established for vinyl halides, there is potential for discovering new reactivity patterns. For example, a novel cine-substitution pathway, proceeding through a palladium-catalyzed C-N coupling followed by a Michael addition, has been demonstrated for vinyl bromides, offering an alternative to traditional ipso-substitution. organic-chemistry.org

Oxidative Transformations: The development of methods for the oxidative hydrolysis of bromoalkenes, for instance using hypervalent iodine reagents, can yield valuable α-bromoketones. beilstein-journals.orgnih.gov Understanding the catalytic cycle and potential side reactions, such as Ritter-type product formation, is crucial for optimizing these transformations. beilstein-journals.orgnih.gov

Radical-Mediated Reactions: Radical functionalization of alkenes is a rapidly growing field. rsc.org Investigating radical-mediated additions and couplings with the bromoalkene of Boc-l-2-amino-4-bromo-4-pentenoic acid could provide access to novel molecular scaffolds. This includes photoredox-catalyzed reactions to form vinyl sulfides from vinyl halides and thiols. researchgate.net

Computational and Spectroscopic Studies: Advanced techniques like attosecond transient absorption spectroscopy combined with non-adiabatic molecular dynamics can provide profound insights into the ultrafast dissociation dynamics of the C-Br bond upon photoactivation. nih.gov Such studies are fundamental to understanding and controlling photochemical reactions involving this moiety.

The following table outlines emerging functionalization reactions for the bromoalkene moiety.

| Reaction Class | Reagents/Catalysts | Product Type | Mechanistic Insight |

| cine-Substitution | Palladium catalyst, Pyrrolidine, Alkylidene malonates | Michael adducts | Proceeds via an enamine intermediate, distinct from traditional cross-coupling. organic-chemistry.org |

| Oxidative Hydrolysis | Hypervalent iodine (catalytic) | α-Bromoketones | Involves a phenyl tosyloxy iodonium (B1229267) intermediate and SN2 attack by a bromide anion. beilstein-journals.orgnih.gov |

| Photoredox C-S Coupling | Photoredox catalyst, Thiols | Vinyl sulfides | A metal-free, radical-mediated pathway for C-S bond formation. researchgate.net |

| Copper-Catalyzed C-N Coupling | CuI catalyst, Carbazates | N-alkenylhydrazines | Precursors for polysubstituted pyrroles via a jk-sci.comjk-sci.com-sigmatropic rearrangement. rsc.org |

Expanded Scope in Peptide and Medicinal Chemistry for Therapeutic Innovation

Non-canonical amino acids are invaluable tools for modulating the properties of peptides and designing novel therapeutic agents. nih.govfrontiersin.org The unique structure of Boc-l-2-amino-4-bromo-4-pentenoic acid makes it a promising candidate for creating innovative pharmaceuticals. chemimpex.com

Future research will likely focus on:

Peptide Stapling and Cyclization: The bromoalkene can act as an electrophilic handle for intramolecular cyclization with nucleophilic side chains (e.g., cysteine, lysine) to generate constrained peptides with enhanced stability, binding affinity, and cell permeability.

Warhead for Covalent Inhibitors: The vinyl bromide moiety can serve as a Michael acceptor or participate in other covalent bond-forming reactions with target proteins. This is a key strategy in developing highly specific and potent enzyme inhibitors for applications in oncology and other diseases. researchgate.net

Bioisosteric Replacement: Incorporating this amino acid into bioactive peptides can serve as a bioisosteric replacement for natural residues, potentially leading to improved pharmacological profiles. Halogenated amino acids can influence protein folding and stability. nih.gov

Precursor for Complex Amino Acids: The vinyl bromide can be further functionalized through cross-coupling reactions to introduce a wide range of substituents, creating a library of novel amino acid building blocks for drug discovery. chemimpex.comchemimpex.com This allows for the synthesis of compounds targeting neurological disorders and for studying enzyme interactions. chemimpex.com

Integration into Advanced Materials Science and Bioconjugation Technologies

The reactivity of the vinyl bromide group also presents opportunities beyond medicine, in the fields of materials science and bioconjugation. chemimpex.com

Emerging applications include:

Polymer Functionalization: The bromoalkene can be used as a monomer in polymerization reactions or as a site for post-polymerization modification, allowing for the creation of functional polymers with tailored properties for applications in electronics, coatings, or biomedical devices.

Surface Modification: The compound can be used to modify surfaces, attaching biomolecules to create targeted drug delivery systems or diagnostic biosensors. chemimpex.com

Bioorthogonal Chemistry: The vinyl bromide functionality could be explored for bioorthogonal reactions, which occur in biological systems without interfering with native biochemical processes. While tetrazine ligations with strained alkenes are more common, vinylboronic acids have been shown to react with tetrazines, suggesting potential for related vinyl halide chemistries. acs.org

Hydrogel Formation: The reactive handle could be used to cross-link polymer chains, forming hydrogels for tissue engineering, drug delivery, or 3D cell culture applications.

Q & A

Basic Questions

Q. What are the key synthetic strategies for Boc-L-2-amino-4-bromo-4-pentenoic acid to ensure high enantiomeric purity?

- Methodological Answer : The compound is synthesized via a multi-step process. The amino group is protected using tert-butoxycarbonyl (Boc) to prevent undesired side reactions. Bromination at the 4-position of the pentenoic acid backbone is achieved using electrophilic brominating agents (e.g., NBS or Br₂ in controlled conditions). Enantiomeric purity is maintained by employing chiral auxiliaries or asymmetric catalysis during amino acid derivatization. Final purification involves reverse-phase HPLC or chiral column chromatography to isolate the (S)-enantiomer .

Q. Which analytical techniques are most effective for confirming the structure and purity of Boc-L-2-amino-4-bromo-4-pentenoic acid?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl), bromoalkene (δ ~5.5–6.5 ppm for vinyl protons), and carboxylic acid.

- Mass Spectrometry (HRMS) : Validates the molecular ion peak (m/z 294.14 for [M+H]⁺).

- HPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiomeric excess (>98% ee) .

Q. How should researchers safely handle and store Boc-L-2-amino-4-bromo-4-pentenoic acid?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation and skin contact due to potential irritancy.

- Storage : Store at 0–6°C under inert gas (argon/nitrogen) to prevent degradation of the bromoalkene moiety. Moisture-sensitive; keep desiccated .

Advanced Research Questions

Q. What role does the bromoalkene group play in peptide synthesis applications?

- Methodological Answer : The bromoalkene serves as a reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura) or cycloadditions to introduce constrained structures in peptides. Its electrophilic nature allows site-specific modifications, such as thiol-ene click chemistry, to enhance peptide stability or conjugation .

Q. How can stability studies be designed to evaluate Boc-L-2-amino-4-bromo-4-pentenoic acid under varying conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 3–10) at 25°C and 37°C. Monitor degradation via LC-MS.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Light Sensitivity : Expose to UV-Vis light (254 nm) and track bromoalkene isomerization by NMR .

Q. What computational approaches predict the interaction of Boc-L-2-amino-4-bromo-4-pentenoic acid in enzyme-binding studies?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., proteases).

- DFT Calculations : Optimize the bromoalkene geometry to assess electronic effects on binding affinity.

- MD Simulations : Simulate conformational stability in aqueous and lipid environments .

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

- Methodological Answer :

- Process Variables : Optimize solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling).

- Kinetic Analysis : Use in-situ IR or Raman spectroscopy to monitor intermediate formation.

- Byproduct Identification : Employ LC-MS/MS to trace side products and adjust purification protocols .

Q. What strategies enable the use of Boc-L-2-amino-4-bromo-4-pentenoic acid in constrained peptide design?

- Methodological Answer : The bromoalkene facilitates ring-closing metathesis (RCM) with Grubbs catalyst to form macrocyclic peptides. Alternatively, it can undergo Michael addition with cysteine residues to stabilize β-turn structures. Monitor reaction progress via MALDI-TOF MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.